1-(3-fluoro-4-methoxybenzyl)-1H-imidazole-4-carbaldehyde
CAS No.: 1978550-64-9
Cat. No.: VC3111560
Molecular Formula: C12H11FN2O2
Molecular Weight: 234.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1978550-64-9 |
|---|---|
| Molecular Formula | C12H11FN2O2 |
| Molecular Weight | 234.23 g/mol |
| IUPAC Name | 1-[(3-fluoro-4-methoxyphenyl)methyl]imidazole-4-carbaldehyde |
| Standard InChI | InChI=1S/C12H11FN2O2/c1-17-12-3-2-9(4-11(12)13)5-15-6-10(7-16)14-8-15/h2-4,6-8H,5H2,1H3 |
| Standard InChI Key | FQBHJJSPIYPVKZ-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)CN2C=C(N=C2)C=O)F |
| Canonical SMILES | COC1=C(C=C(C=C1)CN2C=C(N=C2)C=O)F |
Introduction
1-(3-Fluoro-4-methoxybenzyl)-1H-imidazole-4-carbaldehyde is a specialized organic compound belonging to the class of imidazole derivatives. It features a unique combination of a fluoro-substituted aromatic ring and an imidazole moiety, contributing to its potential biological activity and versatility in synthetic chemistry. The presence of the aldehyde functional group enhances its reactivity, making it a valuable building block in medicinal chemistry and materials science .
Synthesis Methods
The synthesis of 1-(3-fluoro-4-methoxybenzyl)-1H-imidazole-4-carbaldehyde typically involves a multi-step process. This includes the formation of the imidazole ring followed by the introduction of the aldehyde group. The choice of starting materials and reaction conditions is critical for optimizing yields and selectivity.
Biological Activity and Applications
Research studies often utilize assays to determine binding affinities and inhibition constants (IC50 values) for various biological targets. The compound's unique structural features make it a candidate for further exploration in drug discovery programs and material science applications.
Research Findings and Future Directions
While specific biological activity data for 1-(3-fluoro-4-methoxybenzyl)-1H-imidazole-4-carbaldehyde is limited, its structural similarity to other imidazole derivatives suggests potential applications in medicinal chemistry. Further research is needed to fully explore its biological properties and potential therapeutic uses.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume